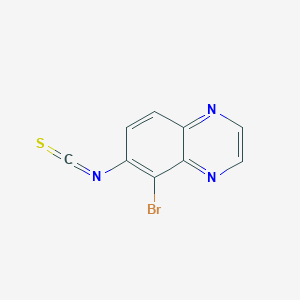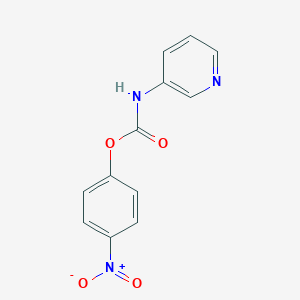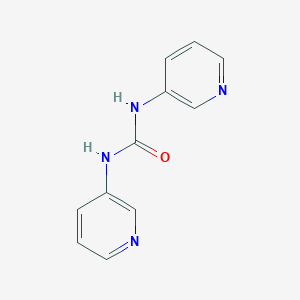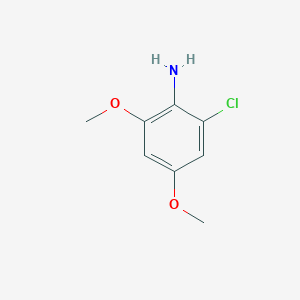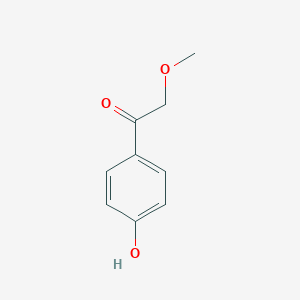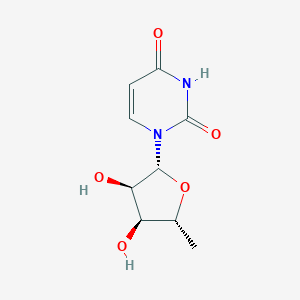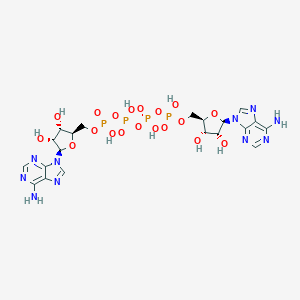
Diadenosine tetraphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Diadenosine tetraphosphate is a dinucleotide polyphosphate composed of two adenosine molecules connected by a chain of four phosphate groups. This compound is found in both prokaryotic and eukaryotic cells and is known for its role as a signaling molecule, particularly in response to stress conditions. It has been studied for its potential roles in cellular homeostasis, gene expression regulation, and immune responses .
準備方法
Synthetic Routes and Reaction Conditions: Diadenosine tetraphosphate can be synthesized enzymatically or chemically. Enzymatic synthesis often involves aminoacyl-tRNA synthetases, DNA and RNA ligases, and ubiquitin-activating enzymes. These enzymes facilitate the formation of this compound through the transfer of adenosine monophosphate to adenosine triphosphate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using purified enzymes. The reaction conditions include optimal pH, temperature, and the presence of necessary cofactors such as magnesium ions. High-performance liquid chromatography (HPLC) is commonly used to purify the product .
化学反応の分析
Types of Reactions: Diadenosine tetraphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and binding interactions with proteins. It is hydrolyzed by specific hydrolases such as ApaH, which breaks down the compound into adenosine and adenosine triphosphate .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleotides, metal ions (e.g., magnesium), and specific enzymes like adenylate kinase. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products: The major products formed from the hydrolysis of this compound are adenosine and adenosine triphosphate. Other reactions may produce various phosphorylated intermediates depending on the specific enzymes and conditions used .
科学的研究の応用
Diadenosine tetraphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzymatic mechanisms.
Industry: It is used in the development of biosensors and as a biochemical marker for cellular stress.
作用機序
Diadenosine tetraphosphate exerts its effects by acting as a secondary messenger in cellular signaling pathways. It binds to specific protein targets, such as adenylate kinase, and modulates their activity. This binding can influence various cellular processes, including gene expression, DNA repair, and immune responses. The compound’s role as an alarmone helps cells adapt to environmental and genotoxic stresses .
類似化合物との比較
- Diadenosine triphosphate
- Diadenosine pentaphosphate
- Diadenosine hexaphosphate
Comparison: Diadenosine tetraphosphate is unique due to its specific chain length of four phosphate groups, which influences its binding affinity and specificity for certain proteins. Compared to diadenosine triphosphate and diadenosine pentaphosphate, this compound has distinct signaling roles and is more commonly associated with stress responses .
特性
CAS番号 |
5542-28-9 |
|---|---|
分子式 |
C20H28N10O19P4 |
分子量 |
836.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChIキー |
YOAHKNVSNCMZGQ-XPWFQUROSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Key on ui other cas no. |
5542-28-9 |
物理的記述 |
Solid |
同義語 |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


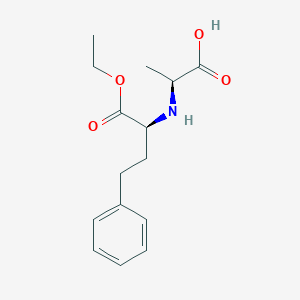
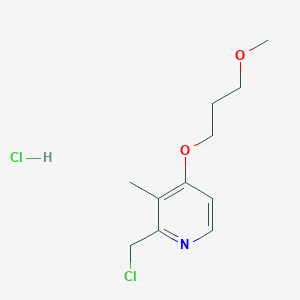
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)
